molecular formula C24H19ClF3N5O2S B12035387 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477330-00-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12035387
CAS No.: 477330-00-0
M. Wt: 534.0 g/mol
InChI Key: ZXGCVQOBICXBLJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, an ethoxyphenyl group, a pyridinyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with suitable nitriles under acidic or basic conditions to form the triazole ring.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol derivative.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with an appropriate acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s unique functional groups make it a candidate for the development of advanced materials with specific properties.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

477330-00-0

Molecular Formula

C24H19ClF3N5O2S

Molecular Weight

534.0 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19ClF3N5O2S/c1-2-35-18-8-6-17(7-9-18)33-22(15-4-3-11-29-13-15)31-32-23(33)36-14-21(34)30-20-12-16(24(26,27)28)5-10-19(20)25/h3-13H,2,14H2,1H3,(H,30,34)

InChI Key

ZXGCVQOBICXBLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4

Origin of Product

United States

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